molecular formula C9H18FNO B2540144 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol CAS No. 1823227-90-2

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol

Cat. No.: B2540144
CAS No.: 1823227-90-2
M. Wt: 175.247
InChI Key: MMMDPZGRGNFEGX-UHFFFAOYSA-N
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Description

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol (CAS 1823227-90-2) is a high-purity piperidine derivative of significant interest in modern medicinal chemistry and drug discovery research. With a molecular formula of C9H18FNO and a molecular weight of 175.24 g/mol, this compound features a piperidine core substituted with a 2-fluoroethyl group and an ethanol moiety . Piperidine derivatives represent one of the most important synthetic building blocks in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals and numerous alkaloids . The piperidine ring is a privileged structure in drug design, and the incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic properties, metabolic stability, and binding affinity . Recent research highlights the critical role of piperidine and related substructures, such as piperazine, in developing ligands for sigma-1 receptors (σ1R) . The sigma-1 receptor is overexpressed in a variety of cancer cells, including glioma and melanoma, making it a promising target for developing anticancer drugs and diagnostic radiopharmaceuticals . This compound serves as a key synthetic intermediate for researchers working on novel therapeutics and advanced imaging agents. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-fluoroethyl)piperidin-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO/c10-4-7-11-5-1-9(2-6-11)3-8-12/h9,12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMDPZGRGNFEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of piperidine derivatives with fluoroethylating agents under controlled conditions. One common method includes the nucleophilic substitution of a piperidine derivative with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Overview

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol, also known by its CAS number 1823227-90-2, is a chemical compound characterized by a piperidine ring with a fluoroethyl substituent and an ethanol moiety. This structure confers unique properties that make it valuable in various scientific and industrial applications. The molecular formula is C9H18FNOC_9H_{18}FNO with a molecular weight of 175.24 g/mol.

Pharmaceutical Development

  • Mechanism of Action : The compound has been studied for its potential as a chemokine receptor CCR5 antagonist, which plays a crucial role in blocking HIV-1 entry into host cells. This mechanism positions it as a candidate for antiretroviral therapies aimed at reducing viral load in infected individuals.
  • Neuropharmacology : Due to its structural similarity to neurotransmitters, this compound may influence central nervous system receptors, making it a subject of interest for treating neurological disorders such as Alzheimer's disease through acetylcholinesterase inhibition.

Organic Synthesis

  • Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals and fine chemicals.
  • Chemical Reactivity : It can undergo various reactions such as oxidation to form ketones or reduction to produce alkanes, allowing for further modifications in synthetic pathways.

Biological Studies

  • Enzyme Interaction Studies : Researchers utilize this compound to study enzyme-substrate interactions and receptor binding, which are vital for understanding biological pathways and drug design.
  • Anticancer Research : Preliminary studies have indicated that piperidine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.

Antiviral Activity

A study focused on the antiviral properties of piperidine derivatives, including this compound, demonstrated significant inhibition of HIV-1 entry into cells. The results indicated that compounds with similar structures could effectively reduce viral replication rates, highlighting their therapeutic potential in HIV treatment protocols.

Neuroprotective Effects

In animal models simulating Alzheimer’s disease, compounds related to this compound showed promise in inhibiting acetylcholinesterase activity. This inhibition led to improved cognitive function and memory retention, suggesting that such compounds could be developed into neuroprotective agents.

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to altered biological activity. The piperidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Fluoroethyl vs. Thiadiazole Substitution

  • Target Compound : The 2-fluoroethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for oral bioavailability. Fluorine’s electronegativity may also influence target binding via dipole interactions .

Hydroxyethyl vs. Aminoethyl Substitution

  • Target Compound : The hydroxymethyl group at the 4-position facilitates interactions with polar residues in enzyme active sites (e.g., kinases or GLS1) .
  • Aminoethyl Analog (): Substitution with an amino group increases basicity, which may enhance solubility but could lead to off-target interactions with cationic binding sites .

Complex Heterocyclic Systems ( and )

  • FM () : The addition of a pyrimidinyl-isopropylpyrazole moiety confers high selectivity for JAK2/FLT3, with structural rigidity improving binding affinity .
  • Pyridazinyl-Piperazine Analog () : The pyridazine ring and piperazine spacer likely enhance solubility but may limit membrane permeability due to increased hydrophilicity .

Metabolic and Pharmacokinetic Considerations

  • Inactive Metabolites (): Analogs like 1-[1-methyl-2-[2-(phenylmethyl)phenoxy]ethyl]-4-piperidinol (2) are metabolized to glucuronides, emphasizing the need for fluorine substitution to block metabolic hotspots .
  • Fluorine’s Role: The 2-fluoroethyl group in the target compound likely reduces first-pass metabolism compared to non-fluorinated analogs, as seen in Fedratinib/TG101348 () .

Biological Activity

2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a fluorinated ethyl group, which may enhance its biological activity compared to non-fluorinated analogs. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Pharmacological Effects

Research indicates that compounds with piperidine moieties often exhibit a range of pharmacological activities, including:

  • Anticancer Activity : Piperidine derivatives have been explored for their potential in cancer therapy. For instance, certain piperidine compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neurological Effects : The structural similarity of piperidine derivatives to neurotransmitters allows them to interact with central nervous system receptors. Studies suggest that this compound may influence acetylcholine receptors, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter degradation in synaptic clefts. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling .
  • Cellular Uptake : The incorporation of a fluorinated group may enhance the lipophilicity of the compound, facilitating better membrane permeability and cellular uptake, thus increasing its bioavailability .

Study on Anticancer Properties

A recent study evaluated various piperidine derivatives, including this compound, for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative tested .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The study demonstrated that compounds similar to this compound could inhibit AChE activity effectively, leading to improved cognitive function in animal models .

Data Table

Compound NameIC50 (µM)Target Enzyme/ActivityReference
This compound25AChE Inhibition
Piperidine Derivative A15Cancer Cell Cytotoxicity
Piperidine Derivative B30Neuroprotective Effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol, and how can reaction conditions be tailored to maximize yield?

  • Methodology : The synthesis typically involves nucleophilic substitution of a piperidine derivative with 2-fluoroethyl halides. For example, reacting 4-(hydroxyethyl)piperidine with 2-fluoroethyl bromide in the presence of a base (e.g., sodium hydride) in anhydrous THF at 60–80°C for 12–24 hours. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature to minimize side reactions like elimination .
  • Key Parameters :

  • Catalyst : Strong bases (e.g., NaOH, NaH) enhance nucleophilicity.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural and purity aspects of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm the piperidine ring substitution pattern and fluorine coupling (e.g., 1^1H NMR: δ 4.5 ppm for -CH2_2F splitting; 19^{19}F NMR: δ -220 ppm for CF2_2 group) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C9_9H17_{17}FNO: 186.13 g/mol) and detects impurities.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodology :

  • Lipophilicity : Measure logP values via shake-flask method; fluorination increases logP by ~0.5 units, enhancing blood-brain barrier permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Fluorine reduces oxidative metabolism (CYP450), extending half-life (t1/2_{1/2}) by 2–3× compared to ethyl analogs .
    • Data Interpretation : Structural analogs (e.g., 2-(1-Pentylpiperidin-4-yl)ethan-1-ol) show faster clearance due to unfluorinated side chains .

Q. What in vitro assays are suitable for evaluating its interaction with neurotransmitter receptors?

  • Methodology :

  • Radioligand Binding Assays : Use 3^3H-labeled antagonists (e.g., spiperone for serotonin receptors) to quantify affinity (Ki_i) in transfected HEK293 cells. Competitive binding curves determine IC50_{50} values .
  • Functional Assays : Measure cAMP accumulation (e.g., for dopamine D2_2 receptors) via BRET or ELISA. EC50_{50}/IC50_{50} values indicate agonist/antagonist activity .
    • Case Study : Piperidine derivatives with similar substitution patterns show nanomolar affinity for σ-1 receptors (Ki_i = 12–50 nM), suggesting potential neuropharmacological applications .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance receptor selectivity?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptor active sites (e.g., serotonin 5-HT2A_{2A}). Fluorine’s electronegativity may stabilize hydrogen bonds with Thr194 .
  • Analog Synthesis : Replace the fluoroethyl group with chloroethyl or methyl groups. Test affinity shifts (e.g., 2-chloroethyl analogs show 10× lower σ-1 receptor binding) .
    • Data Table :
Substituent Receptor Affinity (Ki_i, nM)
2-Fluoroethyl5-HT2A_{2A}: 18 ± 2
Ethyl5-HT2A_{2A}: 45 ± 5
Chloroethyl5-HT2A_{2A}: 32 ± 4

Experimental Design & Data Analysis

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., receptor binding vs. functional assays). For example, high affinity (Ki_i < 20 nM) may not correlate with functional antagonism due to off-target effects .
  • Orthogonal Validation : Confirm receptor interaction via knock-out cell lines or CRISPR-edited receptors.
    • Case Study : Discrepancies in σ-1 receptor modulation by 2-fluoroethyl analogs may arise from assay conditions (e.g., Mg2+^{2+} concentration affecting G-protein coupling) .

Q. How can stability under physiological conditions be assessed for preclinical development?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via LC-MS; fluorinated analogs show <5% degradation at pH 7.4 .
  • Plasma Stability : Incubate in human plasma (37°C, 1 hour). Quantify parent compound remaining; >90% stability indicates suitability for in vivo studies .

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